(S)-1-Benzyl-pyrrolidine-3-carbonitrile structure elucidation
(S)-1-Benzyl-pyrrolidine-3-carbonitrile structure elucidation
<Technical Guide: Structure Elucidation of (S)-1-Benzyl-pyrrolidine-3-carbonitrile >
Foreword
In the landscape of pharmaceutical and materials science, the precise structural and stereochemical characterization of chiral molecules is not merely a procedural step but the bedrock of safety, efficacy, and innovation. (S)-1-Benzyl-pyrrolidine-3-carbonitrile is a key chiral building block, and its unambiguous structural assignment is critical for its application in drug development and asymmetric synthesis.[1] This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this molecule, moving from foundational verification to the definitive assignment of its absolute configuration. The methodologies and rationale presented herein are designed to equip researchers with a robust framework for the comprehensive analysis of complex chiral compounds.
Chapter 1: Foundational Analysis - Molecular Formula and Functional Groups
Before delving into complex stereochemical questions, it is imperative to confirm the fundamental identity of the compound. This involves verifying the molecular weight and identifying the constituent functional groups.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry serves as the initial checkpoint, confirming that the compound has the correct molecular weight. For (S)-1-Benzyl-pyrrolidine-3-carbonitrile (C₁₂H₁₄N₂), the expected molecular weight is 186.25 g/mol .[2]
Expected Observations:
-
Molecular Ion (M⁺): A peak at m/z = 186.
-
Fragmentation Pattern: The fragmentation in MS is driven by the stability of the resulting ions.[3] For this molecule, a dominant fragmentation pathway is the alpha-cleavage adjacent to the pyrrolidine nitrogen, leading to the highly stable benzyl cation or a related tropylium ion.[4][5][6]
| Ion Fragment | Structure | Expected m/z | Causality |
| Benzyl Cation | [C₇H₇]⁺ | 91 | Alpha-cleavage of the C-N bond, leading to a resonance-stabilized cation. This is often the base peak for N-benzyl compounds. |
| [M-HCN]⁺ | [C₁₁H₁₃N]⁺ | 159 | Loss of the nitrile group as hydrogen cyanide. |
| Pyrrolidinyl fragment | [C₅H₇N₂]⁺ | 95 | Cleavage of the benzyl group. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer.
-
Ionization: Utilize a standard electron ionization energy of 70 eV to induce fragmentation.
-
Analysis: Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the key functional groups, ensuring the fundamental components of the structure are present.
Expected Vibrational Frequencies:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | ~2245 cm⁻¹ |
| Aromatic C-H | Stretch | ~3030-3100 cm⁻¹ |
| Aliphatic C-H | Stretch | ~2850-2960 cm⁻¹ |
| C-N | Stretch | ~1100-1250 cm⁻¹ |
| Aromatic C=C | Stretch | ~1450-1600 cm⁻¹ (multiple bands) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Chapter 2: Elucidating the 2D Structure with NMR Spectroscopy
With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of atoms.[7] A combination of 1D and 2D NMR experiments provides a complete picture of the molecule's two-dimensional structure.[8]
1D NMR: ¹H and ¹³C Spectra
The 1D spectra provide the initial, crucial data on the chemical environment of each proton and carbon atom.
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Atom Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzyl -CH₂- | ~3.6 (s, 2H) | ~60 |
| Pyrrolidine -CH₂- (C5) | ~2.8-3.0 (m, 2H) | ~53 |
| Pyrrolidine -CH- (C3) | ~3.1-3.3 (m, 1H) | ~25 |
| Pyrrolidine -CH₂- (C4) | ~2.2-2.4 (m, 2H) | ~35 |
| Pyrrolidine -CH₂- (C2) | ~2.6-2.8 (m, 2H) | ~58 |
| Aromatic -CH- | ~7.2-7.4 (m, 5H) | ~127-129 |
| Nitrile -C≡N | - | ~120 |
Note: The pyrrolidine protons are diastereotopic and will exhibit complex splitting patterns.[9]
2D NMR: COSY and HSQC for Connectivity Mapping
2D NMR experiments are essential for unambiguously assigning the complex signals of the pyrrolidine ring.[10]
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks. This experiment is critical for tracing the connectivity within the pyrrolidine ring, starting from an easily identifiable proton and "walking" around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Logical Workflow for NMR-Based Structure Confirmation
The following diagram illustrates the logical progression of experiments used to confirm the 2D structure of (S)-1-Benzyl-pyrrolidine-3-carbonitrile.
Caption: NMR workflow for 2D structure confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.[11]
-
1D Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
2D Acquisition: Perform standard gradient-selected COSY and HSQC experiments.
-
Data Processing: Process all spectra using appropriate software, referencing the residual solvent peak (CDCl₃: δH 7.26, δC 77.16).
Chapter 3: The Final Frontier - Assignment of Absolute Stereochemistry
Confirming the 2D structure is only half the battle for a chiral molecule. The most critical step is the unambiguous determination of the absolute configuration at the C3 stereocenter.
Vibrational Circular Dichroism (VCD): A Solution-State Approach
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[13] By comparing the experimental VCD spectrum to a spectrum calculated for a known stereoisomer (e.g., the 'S' form) using Density Functional Theory (DFT), the absolute configuration can be definitively assigned.[14]
VCD Workflow:
-
Experimental Spectrum: An experimental VCD spectrum of the sample is acquired.
-
Computational Spectrum: A theoretical VCD spectrum for the (S)-enantiomer is calculated.
-
Comparison: The experimental and calculated spectra are compared.
-
If the signs of the major bands match, the sample is confirmed as (S).
-
If the signs are opposite (a mirror image), the sample is the (R)-enantiomer.
-
Caption: Workflow for VCD-based absolute configuration assignment.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in CDCl₃ at a concentration of approximately 0.1 M.[12]
-
Acquisition: Collect the VCD and IR spectra using a dedicated VCD spectrometer, typically over several hours to achieve a good signal-to-noise ratio.[12]
-
Computation: Perform DFT calculations (e.g., using a B3LYP functional and a 6-31G* basis set) on the (S)-enantiomer to predict its VCD spectrum.[12]
-
Analysis: Compare the experimental and calculated spectra to assign the absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
While VCD determines the absolute configuration, chiral HPLC is essential for quantifying the enantiomeric purity (or enantiomeric excess, %ee) of the sample.[15] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.[]
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of chiral compounds.
-
Method Development: Develop a mobile phase, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol), to achieve baseline separation of the enantiomers.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the %ee.
Conclusion
The structural elucidation of (S)-1-Benzyl-pyrrolidine-3-carbonitrile is a multi-step, systematic process. It begins with foundational techniques like Mass Spectrometry and IR Spectroscopy to confirm the molecular formula and functional groups. It then progresses to a detailed 2D structural mapping using a suite of 1D and 2D NMR experiments. The final and most critical step involves the use of advanced chiroptical techniques, primarily Vibrational Circular Dichroism, to unambiguously assign the absolute stereochemistry. This is complemented by Chiral HPLC to ensure enantiomeric purity. The convergence of data from all these techniques provides a self-validating and authoritative confirmation of the molecule's complete structure, a prerequisite for its use in any high-stakes research or development setting.
References
-
Ndeikwi, F., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77. Retrieved from [Link]
-
Patil, S. S., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 74(5), 453–457. Retrieved from [Link]
-
Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 73(7), 2515–2522. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete 1 H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. Retrieved from [Link]
-
Xu, J., et al. (2020). Structural Elucidation of the Mechanism of Molecular Recognition in Chiral Crystalline Sponges. Angewandte Chemie International Edition, 59(41), 17600-17605. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Brossi, A., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 16-20. Retrieved from [Link]
-
Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved from [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. Retrieved from [Link]
-
YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]
-
PubMed Central. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. Retrieved from [Link]
-
YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
RSSL. (n.d.). Molecular Structural Elucidation. Retrieved from [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1-ベンジル-ピロリジン-3-カルボニトリル AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. whitman.edu [whitman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
